molecular formula C7H11N3O2 B1465558 Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate CAS No. 923283-57-2

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No. B1465558
CAS RN: 923283-57-2
M. Wt: 169.18 g/mol
InChI Key: JKUAKLZRAQWJFV-UHFFFAOYSA-N
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Description

“Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . It is also known by its IUPAC name, methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a valuable compound in medicinal chemistry due to its pyrazole core, which is a common motif in pharmaceuticals . It exhibits a range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral properties . This versatility makes it a prime candidate for drug synthesis and the development of new therapeutic agents.

Agriculture

In the agricultural sector, this compound plays a role in the synthesis of herbicides and agrochemicals . Its pyrazole ring is a critical component in the development of new products that protect crops from pests and diseases, contributing to enhanced agricultural productivity .

Industrial Applications

Industrially, Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is used in the synthesis of various chemical products. It serves as a building block for isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have applications as herbicides . Its role in the chemical industry is pivotal for the creation of compounds with specific desired properties.

Environmental Applications

Environmental science benefits from the use of this compound in the development of environmentally friendly chemicals. Its derivatives can be designed to minimize environmental impact, ensuring that agricultural practices remain sustainable .

Material Science

In material science, the compound’s derivatives are explored for their potential in creating new materials with unique properties. The pyrazole ring can act as a core structure for materials with specific functionalities, which can be applied in various technological advancements .

Analytical Chemistry

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is also significant in analytical chemistry. It can be used as a reagent or a standard in chromatographic methods and mass spectrometry, aiding in the identification and quantification of substances . Its precise role in analytical techniques underscores its importance in research and quality control.

Safety And Hazards

“Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate” is classified as a GHS07 substance, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

methyl 4-amino-2-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUAKLZRAQWJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716766
Record name Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

CAS RN

923283-57-2
Record name 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923283-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (2.2 g) and 10% Pd—C (0.60 g) in MeOH (30 mL) was hydrogenated under balloon pressure at room temperature overnight. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure to give the title compound (1.8 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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